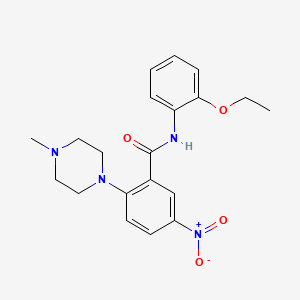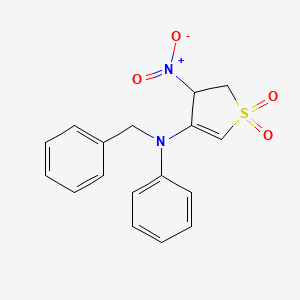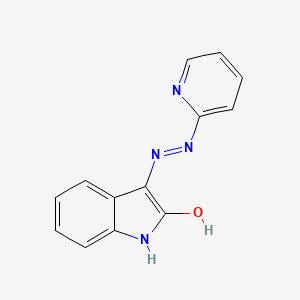
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide (EMB-176) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMB-176 is a small molecule inhibitor that has been shown to target a specific protein, making it a promising drug candidate for the treatment of a variety of diseases.
Wirkmechanismus
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide works by binding to a specific protein, which is involved in several cellular processes. By inhibiting the activity of this protein, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide is able to disrupt these processes, leading to the observed biological effects.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of blood vessels. This property may make it a useful drug candidate for the treatment of diseases that involve abnormal blood vessel growth, such as cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and modify. Additionally, its specificity for a particular protein makes it a promising drug candidate with potentially fewer side effects than non-specific inhibitors. However, one limitation of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide is that it has only been tested in preclinical studies, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide. One area of interest is the development of more potent analogs of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide that may have improved therapeutic properties. Additionally, further studies are needed to determine the safety and efficacy of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide in humans, which could lead to the development of a new class of drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide involves a multi-step process that requires the use of several chemical reagents. The first step involves the preparation of 2-(4-methyl-1-piperazinyl)-5-nitrobenzamide, which is then reacted with 2-bromoethanol to form the intermediate product. The final step involves the reaction of the intermediate product with 2-ethoxyphenylboronic acid to yield the desired product, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide has been the subject of several scientific studies that have investigated its potential therapeutic applications. One study found that N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide was able to inhibit the growth of cancer cells in vitro, suggesting that it may have anti-cancer properties. Another study found that N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide was able to reduce the severity of symptoms in a mouse model of inflammatory bowel disease, indicating that it may have anti-inflammatory properties.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-3-28-19-7-5-4-6-17(19)21-20(25)16-14-15(24(26)27)8-9-18(16)23-12-10-22(2)11-13-23/h4-9,14H,3,10-13H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSWAYMZNPUPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5157143.png)

![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B5157159.png)


![3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]propanenitrile hydrochloride](/img/structure/B5157172.png)
![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5157179.png)


![3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol](/img/structure/B5157193.png)

![ethyl {[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5157202.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B5157214.png)
![2-[5-(1,3-benzodioxol-5-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5157220.png)